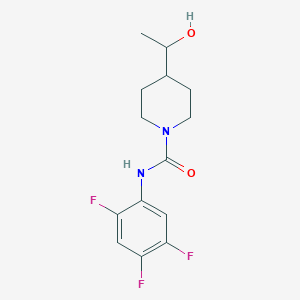![molecular formula C13H21F3N2O2 B6640107 2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CPP-115, and it is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase.
作用机制
CPP-115 is a potent inhibitor of 2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide aminotransferase, which is an enzyme that breaks down this compound in the brain. By inhibiting this enzyme, CPP-115 increases the concentration of this compound, which leads to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal activity and a reduction in seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a variety of biochemical and physiological effects. It increases the concentration of this compound in the brain, which leads to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal activity and a reduction in seizures, anxiety, and addiction. CPP-115 has also been shown to have neuroprotective effects, which may be due to its ability to increase the concentration of this compound in the brain.
实验室实验的优点和局限性
CPP-115 has several advantages for lab experiments. It is a potent inhibitor of 2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide aminotransferase, which makes it an excellent tool for studying the role of this compound in various biological processes. CPP-115 is also relatively stable, which makes it easy to handle and store. However, CPP-115 has some limitations for lab experiments. It is relatively expensive, which may limit its use in some research settings. Additionally, CPP-115 has a short half-life, which may make it difficult to study its long-term effects.
未来方向
There are several future directions for research on CPP-115. One area of interest is the development of new drugs that target 2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide aminotransferase. CPP-115 has shown promise as a therapeutic agent for various neurological disorders, but it has some limitations that may limit its use in clinical settings. Developing new drugs that target this compound aminotransferase may lead to more effective treatments for these disorders. Another area of interest is the study of the long-term effects of CPP-115. While CPP-115 has been shown to be effective in the short term, its long-term effects are not well understood. Studying the long-term effects of CPP-115 may provide valuable insights into its potential as a therapeutic agent. Finally, there is interest in developing new methods for synthesizing CPP-115. Improving the synthesis method may lead to more efficient and cost-effective production of CPP-115.
合成方法
CPP-115 is synthesized from 3-(trifluoromethyl)cyclohexanone and pyrrolidine-1-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is purified using column chromatography. The yield of CPP-115 is typically around 50%, and the compound can be obtained as a white crystalline powder.
科学研究应用
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various neurological disorders, including epilepsy, anxiety, and addiction. CPP-115 works by increasing the levels of 2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting this compound aminotransferase, CPP-115 increases the concentration of this compound, which leads to a decrease in neuronal activity and a reduction in seizures, anxiety, and addiction.
属性
IUPAC Name |
2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O2/c14-13(15,16)9-3-1-4-10(7-9)17-12(20)18-6-2-5-11(18)8-19/h9-11,19H,1-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTALOALRHVHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)N2CCCC2CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)


![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)

![1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)
![2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6640138.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)